molecular formula C10H8N2O2 B3029163 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime CAS No. 5603-22-5

2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime

Cat. No.: B3029163
CAS No.: 5603-22-5
M. Wt: 188.18
InChI Key: QTVCYMRHAGWXMB-IZZDOVSWSA-N
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Description

2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime (C₁₀H₈N₂O) is a heterocyclic organic compound derived from 8-hydroxyquinoline-2-carbaldehyde via condensation with hydroxylamine. Its molecular structure features a quinoline backbone substituted with a hydroxyl group at position 8 and an oxime (-CH=N-OH) functional group at position 2. The compound’s IUPAC name is (NE)-N-(quinolin-2-ylmethylidene)hydroxylamine, and its SMILES notation is C1=CC=C2C(=C1)C=CC(=N2)/C=N/O .

Key physical properties include a molecular weight of 172.18 g/mol and a collision cross-section (CCS) of 143.7 Ų, as predicted by computational models .

Properties

IUPAC Name

2-[(E)-hydroxyiminomethyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-3-1-2-7-4-5-8(6-11-14)12-10(7)9/h1-6,13-14H/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVCYMRHAGWXMB-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425222
Record name 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820123
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5603-22-5
Record name 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime can be synthesized from 2-methylquinolin-8-ol via oxidation using selenium dioxide . The reaction typically involves heating the starting material with selenium dioxide in an appropriate solvent under controlled conditions to yield the desired product.

Industrial Production Methods: While specific industrial production methods for 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it is converted to various oxidized products.

    Reduction: It can also be reduced to form different reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of 2-quinolinecarboxaldehyde, 8-hydroxy-, oxime exhibit promising antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and cancer cells. The mechanism of action often involves the formation of metal complexes that enhance biological activity .

Coordination Chemistry

The compound is known for its ability to form stable complexes with transition metals, making it valuable in coordination chemistry. It serves as a ligand in various metal complexation reactions, which are essential in catalysis and materials science .

Sensor Technology

Due to its reactivity with metal ions, 2-quinolinecarboxaldehyde, 8-hydroxy-, oxime is being explored for developing fluorescent probes and sensors for detecting metal ions in environmental samples. These applications are crucial for monitoring pollution and ensuring safety in industrial processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-quinolinecarboxaldehyde, 8-hydroxy-, oxime against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition at low concentrations, suggesting its potential as an alternative to conventional antibiotics .

Case Study 2: Metal Complex Formation

Research focused on the synthesis of metal complexes using 2-quinolinecarboxaldehyde, 8-hydroxy-, oxime as a ligand. The study highlighted the formation of copper(II) complexes that exhibited enhanced catalytic activity in oxidation reactions. This finding underscores the compound's utility in catalysis and materials development.

Mechanism of Action

The mechanism of action of 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime C₁₀H₈N₂O 172.18 8-OH, 2-oxime 135491058 (CID)
2-Chloro-3-quinoline carboxaldehyde oxime C₁₀H₇ClN₂O 206.63 3-Cl, 2-oxime 93299-49-1
Quinoline-8-carboxylic acid C₁₀H₇NO₂ 173.17 8-COOH 86-59-9
8-Hydroxyquinoline (8-HQ) C₉H₇NO 145.16 8-OH 148-24-3
(E)-N-(4-Fluorophenyl)-2-quinolinecarboxaldehyde imine C₁₆H₁₁FN₂ 250.27 2-imine (4-fluorophenyl) N/A

Key Observations :

  • Carboxylic Acid vs. Oxime: Quinoline-8-carboxylic acid lacks the oxime group but features a carboxylic acid at position 8, which enhances metal-binding capacity, a property critical in antimicrobial applications .
  • Imine Derivatives : Palladium-mediated imine derivatives (e.g., L3–L5) exhibit modified electronic profiles due to aromatic fluorophenyl groups, influencing their coordination chemistry and catalytic applications .

Key Observations :

  • Photoredox Methods : Visible-light-driven photoredox reactions enable one-pot synthesis of aza-arenes from oxime esters, avoiding intermediate isolation .
  • Palladium-Mediated Reactions : Imine derivatives synthesized via Schiff base reactions show variable purity (42–87%), influenced by substituent electronic effects .

Biological Activity

2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime (CAS No. 5603-22-5) is a derivative of quinoline, known for its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered interest due to its ability to form complexes with metal ions and its various biological effects, which include antimicrobial, antimalarial, and anticancer properties.

  • Molecular Formula: C10H9N2O2
  • Molecular Weight: 175.19 g/mol
  • Functional Groups: Hydroxyl (-OH), Aldehyde (-CHO), Oxime (-C=N-OH)

Synthesis

The synthesis of 2-quinolinecarboxaldehyde, 8-hydroxy-, oxime can be achieved through a multi-step process involving the oxidation of 2-methylquinolin-8-ol. The reaction steps yield approximately 80% for the oxidation and 90% for the oxime formation, indicating efficient synthetic routes.

Antimicrobial Activity

Research indicates that 2-quinolinecarboxaldehyde, 8-hydroxy-, oxime exhibits significant antimicrobial activity. In vitro studies have shown that it is effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of enzymatic functions .

Antimalarial Activity

Similar compounds have demonstrated antimalarial properties. Studies on related quinoline derivatives suggest that they can chelate iron, which is critical for the survival of malaria parasites. In a murine model, compounds with structural similarities to 2-quinolinecarboxaldehyde, 8-hydroxy-, oxime have shown significant inhibition of Plasmodium species growth .

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The exact mechanism involves the modulation of signaling pathways related to cell survival and proliferation. Further research is needed to elucidate these pathways and the compound's efficacy against specific cancer types .

The biological effects of 2-quinolinecarboxaldehyde, 8-hydroxy-, oxime are primarily attributed to:

  • Metal Chelation: The compound's ability to form stable complexes with metal ions enhances its biological activity.
  • Electrophilic Substitution Reactions: The electron-rich aromatic system allows for electrophilic substitutions, which may lead to the formation of more reactive intermediates that exert biological effects .

Study on Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various quinoline derivatives, including 2-quinolinecarboxaldehyde, 8-hydroxy-, oxime, reported:

  • Bacterial Strains Tested: E. coli, S. aureus
  • Minimum Inhibitory Concentration (MIC): Ranged from 32 µg/mL to 128 µg/mL across different strains.
CompoundMIC (µg/mL)Bacterial Strain
2-QCA64E. coli
32S. aureus

Study on Antimalarial Activity

In vivo studies using murine models demonstrated that compounds similar to 2-quinolinecarboxaldehyde, 8-hydroxy-, oxime significantly reduced parasitemia levels in infected mice:

  • Dosage Administered: 50 mg/kg body weight.
  • Reduction in Parasitemia: Approximately 85% compared to control groups.
TreatmentParasitemia Reduction (%)
Control-
Quinoline Derivative85

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime
Reactant of Route 2
2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime

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